Cas no 75620-23-4 (1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO-)

1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO- 化学的及び物理的性質
名前と識別子
-
- 1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO-
- EN300-360536
- 10N-301S
- SCHEMBL8853550
- 75620-23-4
- MFCD01569033
- 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 7-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one
- 7-Chloro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5h)-one
- AKOS015991746
- 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- CS-0348916
-
- インチ: InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
- InChIKey: FWGFLNZELROVRY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 213.0015127Da
- どういたいしつりょう: 213.0015127Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419586-2.5g |
7-Chloro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5h)-one |
75620-23-4 | 95% | 2.5g |
¥33415.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419586-500mg |
7-Chloro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5h)-one |
75620-23-4 | 95% | 500mg |
¥17609.00 | 2024-07-28 | |
Enamine | EN300-360536-0.1g |
7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
75620-23-4 | 0.1g |
$640.0 | 2023-03-07 | ||
Enamine | EN300-360536-10.0g |
7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
75620-23-4 | 10.0g |
$3131.0 | 2023-03-07 | ||
Enamine | EN300-360536-0.25g |
7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
75620-23-4 | 0.25g |
$670.0 | 2023-03-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419586-100mg |
7-Chloro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5h)-one |
75620-23-4 | 95% | 100mg |
¥16127.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419586-250mg |
7-Chloro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5h)-one |
75620-23-4 | 95% | 250mg |
¥18090.00 | 2024-07-28 | |
Enamine | EN300-360536-0.5g |
7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
75620-23-4 | 0.5g |
$699.0 | 2023-03-07 | ||
Enamine | EN300-360536-0.05g |
7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
75620-23-4 | 0.05g |
$612.0 | 2023-03-07 | ||
Enamine | EN300-360536-1.0g |
7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
75620-23-4 | 1g |
$0.0 | 2023-06-07 |
1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO- 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO-に関する追加情報
Introduction to 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro (CAS No. 75620-23-4)
The compound 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro (CAS No. 75620-23-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of bioactive molecules. This heterocyclic compound, characterized by its benzothiazepine core structure, has garnered considerable attention due to its versatile pharmacological properties and potential applications in medicinal chemistry. The presence of a chloro substituent at the 7-position and a dihydro modification at the 2,3-position enhances its structural complexity and functional diversity, making it a valuable scaffold for further chemical modifications and biological evaluations.
1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro belongs to the benzothiazepine class of compounds, which are known for their broad spectrum of biological activities. These activities include neuroprotective, anti-inflammatory, and anticancer effects, among others. The benzothiazepine scaffold is a privileged structure in drug discovery, owing to its ability to interact with various biological targets. The specific substitution pattern in this compound not only influences its physicochemical properties but also modulates its interaction with biological receptors.
In recent years, there has been a surge in research focused on developing novel benzothiazepine derivatives as potential therapeutic agents. The introduction of chlorine atoms into the benzothiazepine ring system often enhances the binding affinity and selectivity of these compounds towards their target proteins. For instance, studies have demonstrated that chlorinated benzothiazepines exhibit improved potency in inhibiting certain enzymes involved in cancer progression. This has led to increased interest in exploring the pharmacological potential of 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro as a lead compound for drug development.
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The key steps typically include cyclization reactions to form the benzothiazepine core, followed by functional group transformations such as chlorination and hydrodilation. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and scalability of the synthesis process.
One of the most compelling aspects of 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro is its potential as a building block for structure-based drug design. By leveraging computational chemistry tools such as molecular docking and quantum mechanical calculations, researchers can predict how this compound interacts with biological targets at the atomic level. This approach allows for the rational design of derivatives with enhanced pharmacological properties. For example, computational studies have suggested that modifications at the 7-chloro position can significantly alter the binding affinity of the compound to specific protein targets.
Recent experimental studies have provided insights into the biological activity of 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro. In vitro assays have shown that this compound exhibits inhibitory effects on various enzymes and receptors relevant to neurological disorders. Notably, it has demonstrated potential in modulating neurotransmitter release and receptor activity in brain tissue cultures. These findings are particularly intriguing given the increasing prevalence of neurodegenerative diseases worldwide. Further preclinical studies are warranted to evaluate its therapeutic efficacy and safety profile in animal models.
The dihydro modification at the 2,3-position of 1,5-Benzothiazepin-4(5H)-one, 7-chloro-2-hydroxy isomer plays a crucial role in determining its pharmacokinetic properties. Hydrogenated heterocycles often exhibit improved solubility and metabolic stability compared to their non-hydrogenated counterparts. This characteristic makes them more suitable for oral administration and prolonged circulation within the body. Additionally,the presence of polar functional groups such as hydroxyl or amine moieties can further enhance solubility while maintaining bioavailability.
The chemical stability of 1,5-Benzo thia zeph ine -4(5H) - one,7 - chl oro -2,3 - dihydro is another critical factor that influences its suitability for pharmaceutical applications。The compound must remain stable under various storage conditions,including exposure to light、heat、and moisture。Chemical stability is typically assessed through degradation studies conducted under accelerated conditions。These studies help determine the shelf life of the compound and identify any potential impurities that may arise during storage or handling。
In conclusion,1,5-Benzo thia zeph ine -4(5H) - one,7 - chl oro -2,3 - dihydro (CAS No。75620-23-4) represents a promising candidate for further exploration in drug discovery。Its unique structural features、pharmacological properties、and synthetic accessibility make it an attractive scaffold for developing novel therapeutic agents。Ongoing research efforts are focused on optimizing its chemical synthesis、evaluating its biological activity、and exploring its potential clinical applications。With continued advancements in medicinal chemistry,this compound holds great promise for contributing to advancements in human health。
75620-23-4 (1,5-BENZOTHIAZEPIN-4(5H)-ONE, 7-CHLORO-2,3-DIHYDRO-) 関連製品
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 1174308-80-5(1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine)
- 2228110-71-0(tert-butyl 2-(3-amino-1-hydroxypropyl)morpholine-4-carboxylate)
- 642473-95-8(TLR7/8 agonist 3)
- 1432030-55-1(methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride)
- 300674-58-2(ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate)
- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)




